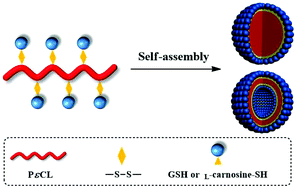Poly(ε-caprolactone) with pendant natural peptides: an old polymeric biomaterial with new properties†
Polymer Chemistry Pub Date: 2017-08-01 DOI: 10.1039/C7PY01012E
Abstract
The bio-functionalization of poly(ε-caprolactone) (PεCL) provides an approach to broaden the applications of the polymer in medical and biological engineering fields. In this research, PεCL with pendant glutathione (GSH) or L-carnosine was synthesized by a combination of ring-opening copolymerization, Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition reaction (click reaction) and thiol-disulfide exchange reaction. The ring-opening copolymerization of εCL and α-chloro-ε-caprolactone (αCl-εCL) was employed in the synthesis of the PεCL-co-P(αCl-εCL) copolymer. The pendent chlorides were converted into azides by a reaction with sodium azide. N-Hydroxysuccinimide (NHS) groups were introduced into the polymer backbones by the click reaction. PεCL with pendant pyridyl disulfide groups was prepared by a reaction of N-hydroxysuccinimide (NHS) activated ester and pyridine dithioethylamine. Peptide modified PεCL were synthesized by thiol-disulfide exchange reactions between thiol groups on GSH (or thiol-modified L-carnosine) and the pendant pyridyl disulfide groups on the polymer chains. The synthesized copolymers were analyzed by size exclusion chromatography, FTIR, 1H NMR and differential scanning calorimetry. The bio-graft copolymers are able to self-assemble into micelles or vesicles in aqueous solutions, depending on the pH values of the solutions. The assembled structures formed by the bio-graft copolymers in aqueous solutions are essentially nontoxic toward MCF-7 and COS-7 cells. The functionalization of the peptide-stabilized assembled structures with lysozyme was also investigated in this research.


Recommended Literature
- [1] Fabrication and characterization of all-polystyrene microfluidic devices with integrated electrodes and tubing
- [2] Selenium-rich nickel cobalt bimetallic selenides with core–shell architecture enable superior hybrid energy storage devices†
- [3] Ultrasensitive determination of bisphenol A in water by inhibition of copper nanoclusters-enhanced chemiluminescence from the luminol–KMnO4 system
- [4] Kinetics and mechanism of benzylamine additions to ethyl α-acetyl-β-phenylacrylates in acetonitrile
- [5] Complex coacervation and metal–ligand bonding as synergistic design elements for aqueous viscoelastic materials†
- [6] Monoclinic dibismuth tetraoxide (m-Bi2O4) for piezocatalysis: new use for neglected materials†
- [7] Differentiating intramolecular spodium bonds from coordination bonds in two polynuclear zinc(ii) Schiff base complexes†
- [8] TiGa–VN complexes in GaN: a new prospect of carrier mediated ferromagnetism
- [9] High-fidelity imaging of intracellular microRNA via a bioorthogonal nanoprobe†
- [10] Enhanced plasmonic sensing of single gold nanoparticles with narrowed resonance linewidths†

Journal Name:Polymer Chemistry
Research Products
-
CAS no.: 1596-13-0
-
CAS no.: 165253-31-6









